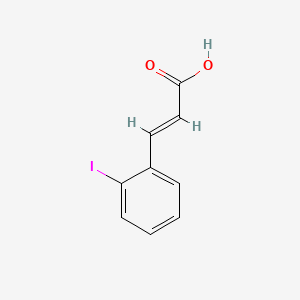

2-Iodocinnamic acid

Description

Contextualization within Aromatic Halogenated Carboxylic Acids Research

Aromatic halogenated carboxylic acids are a class of compounds of significant interest in synthetic chemistry. The presence of a halogen atom on the aromatic ring provides a reactive handle for various transformations, particularly transition-metal-catalyzed cross-coupling reactions. Aryl halides are crucial precursors for creating carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, natural products, and agrochemicals. researchgate.net

The synthesis of these molecules, however, can be challenging. A key difficulty lies in achieving regioselectivity—placing the halogen at the desired position on the aromatic ring, especially when other functional groups are present. researchgate.net Aromatic carboxylic acids are readily available and inexpensive starting materials, and the carboxyl group can serve as a directing group to guide functionalization to a specific position, such as the ortho-position. researchgate.net Research has focused on developing efficient methods for the directed halogenation of aromatic carboxylic acids. For instance, palladium-catalyzed ortho-iodination of benzoic acids using potassium iodide as the iodine source has been developed as a straightforward method in aqueous media. researchgate.net The development of general methods for the decarboxylative halogenation of (hetero)aryl carboxylic acids is also an active area of research, aiming to provide unified access to various aryl halides from a common precursor. princeton.edu

Foundational Role in Contemporary Organic Synthesis

2-Iodocinnamic acid serves as a key intermediate in the synthesis of a variety of organic structures, most notably heterocyclic compounds. Heterocycles are core components of many biologically active molecules and pharmaceuticals. researchgate.net The strategic placement of the iodine atom and the carboxylic acid in this compound allows for its use in constructing complex ring systems. For example, its precursor, 2-iodobenzoic acid, is used to synthesize 3-substituted isocoumarins and indoles. chemicalbook.com

Another significant area where cinnamic acid derivatives play a foundational role is in photochemistry. The carbon-carbon double bond of the cinnamic acid scaffold can undergo [2+2] cycloaddition reactions when exposed to UV light, leading to the formation of cyclobutane (B1203170) rings, specifically truxinic acid analogues. bilkent.edu.trdigitellinc.com While these reactions in solution can be complicated by E/Z isomerization, solid-state reactions or the use of covalent templates can provide high regio- and diastereoselectivity. bilkent.edu.trdigitellinc.com Researchers have developed methods using templates like 1,8-dihydroxynaphthalene to direct the photodimerization of cinnamic acid derivatives, enabling the synthesis of both symmetrical and unsymmetrical cyclobutanes with high yields and control. bilkent.edu.trorganic-chemistry.org These cyclobutane structures are prevalent in a number of biologically active natural products. bilkent.edu.tr

The table below provides a summary of the key physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | (E)-3-(2-iodophenyl)prop-2-enoic acid |

| Molecular Formula | C₉H₇IO₂ |

| Molecular Weight | 274.05 g/mol |

| Appearance | White crystalline solid |

| Solubility | Slightly soluble in water, more soluble in organic solvents |

This data is compiled from publicly available chemical information databases.

Significance of Iodine as a Functional Group in Directed Transformations

The iodine atom is the most significant functional group on this compound for many synthetic applications. Its utility stems from the properties of the carbon-iodine (C-I) bond. Compared to other halogens, the C-I bond is the longest and weakest, making it the most reactive in processes like oxidative addition in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). wikipedia.org This high reactivity allows reactions to proceed under milder conditions than those required for the corresponding bromo- or chloro-derivatives. wikipedia.org

The table below compares the bond dissociation energies of various carbon-halogen bonds, illustrating the relative weakness of the C-I bond.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | 115 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

| Data sourced from wikipedia.org |

Furthermore, the iodine atom can serve as a directing group, facilitating the selective functionalization of adjacent C-H bonds. chemicalbook.com This property is valuable in complex molecule synthesis where precise control over substitution patterns is required. The iodine atom in precursors like 2-iodobenzoic acid has also been utilized in the synthesis of novel hypervalent iodine reagents, which are themselves powerful and selective oxidizing agents in organic synthesis. chemicalbook.comorientjchem.org The unique ability of iodine to participate in single-electron transfer (SET) mechanisms and to act as a catalyst in certain reactions, such as the synthesis of 2-arylimidazo[1,2-a]pyridines, further underscores its importance. orientjchem.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCFNNJYIXFMFS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-34-1, 90276-19-0 | |

| Record name | 2-Iodocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(2-iodophenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090276190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(2-iodophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Iodocinnamic Acid

Regiospecific Iodination Approaches to Cinnamic Acid Derivatives

Direct iodination of cinnamic acid presents a straightforward approach to 2-iodocinnamic acid. However, achieving regiospecificity at the C-2 position of the phenyl ring is a key challenge. Various protocols have been developed to control the position of iodination.

Electrophilic Iodination Protocols

Electrophilic iodination is a common method for introducing an iodine atom onto an aromatic ring. Reagents like iodine monochloride or N-iodosuccinimide (NIS) in the presence of an acid catalyst can be used for the iodination of cinnamic acid. smolecule.com The regioselectivity of this reaction is influenced by the directing effects of the substituents on the aromatic ring. The vinyl acrylic acid group is an electron-withdrawing group, which typically directs electrophilic substitution to the meta-position. However, the reaction conditions can be tuned to favor ortho-substitution. For instance, the use of specific catalysts or solvents can influence the isomeric ratio of the products. One approach involves the use of N-iodosuccinimide (NIS) activated by a strong acid, which can enhance the electrophilicity of the iodine source and potentially alter the regiochemical outcome. organic-chemistry.org

Oxidative Iodination Systems

Oxidative iodination methods provide an alternative to traditional electrophilic iodination. These systems utilize a combination of an iodine source, often iodide salts like potassium iodide (KI), and an oxidant. The oxidant generates a more reactive iodine species in situ, which then iodinates the aromatic ring. Environmentally benign oxidants such as hydrogen peroxide have been employed in these systems. organic-chemistry.org For example, an iodine-promoted oxidative cleavage of the C=C bond in cinnamic acids has been reported using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgacs.orgnih.gov While this particular study focused on the synthesis of N-aroylated sulfoximines, it highlights the potential of iodine-based oxidative systems to modify cinnamic acid derivatives. organic-chemistry.orgacs.org The development of metal- and base-free oxidative iodination protocols is a significant step towards greener chemical processes. organic-chemistry.org

Knoevenagel Condensation Strategies for this compound Precursors

The Knoevenagel condensation is a powerful C-C bond-forming reaction that can be strategically employed to synthesize this compound. wikipedia.orgvedantu.com This method involves the condensation of 2-iodobenzaldehyde (B48337) with a compound containing an active methylene (B1212753) group, such as malonic acid, followed by decarboxylation. wikipedia.orgtandfonline.com The use of a weak base, like piperidine (B6355638) or pyridine (B92270), is typically required to catalyze the reaction. wikipedia.orgtandfonline.com

The Doebner modification of the Knoevenagel condensation, which uses pyridine as the solvent, is particularly relevant when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This often leads to condensation accompanied by decarboxylation. wikipedia.org

Recent advancements have focused on developing more environmentally friendly versions of the Knoevenagel condensation. These include the use of benign amines or ammonium (B1175870) salts as catalysts and performing the reaction under solvent-free conditions. tandfonline.com For example, ammonium bicarbonate has been shown to be an effective catalyst, providing good to excellent yields of cinnamic acids. tandfonline.com

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Product | Reference |

| 2-Iodobenzaldehyde | Malonic Acid | Piperidine/Pyridine | Traditional | This compound | wikipedia.orgtandfonline.com |

| Benzaldehydes | Malonic Acid | Ammonium Bicarbonate | Solvent-free | Cinnamic Acids | tandfonline.com |

| Aromatic Aldehydes | Malononitrile | Pineapple Juice | Solvent-free, Room Temp | Substituted Alkenes | |

| Aldehydes/Isatins | Malononitrile | NaCl in Ethanol (B145695):Water | Room Temp | Knoevenagel Adducts | tandfonline.com |

Electrochemical Synthesis Routes

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of cinnamic acid derivatives. beilstein-journals.org These methods utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. For instance, the electrochemical carboxylation of phenylacetylene (B144264) using a Ni(II) complex as a catalyst has been reported to produce cinnamic acid. researchgate.net This process involves the electrocatalytic reduction of CO2 to a reactive intermediate that then carboxylates the phenylacetylene. researchgate.net

Furthermore, electrochemical approaches have been developed for the decarboxylative coupling of cinnamic acids. d-nb.info A novel electrochemical three-component reaction for the synthesis of alkyl alkenesulfonates from cinnamic acids, SO2, and alkyl alcohols has been demonstrated. d-nb.info This metal-free process uses inexpensive graphite (B72142) electrodes and showcases the potential of electrosynthesis for creating diverse cinnamic acid derivatives. d-nb.info While a direct electrochemical synthesis of this compound has not been extensively detailed, the electrochemical synthesis of 2-carboxycinnamic acid from this compound and CO2 suggests the feasibility of related electrochemical transformations.

Biocatalytic Transformations and Their Analogues in Related Acid Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. Enzymes offer high selectivity and can operate under mild reaction conditions. While the direct biocatalytic synthesis of this compound is not widely reported, enzymatic methods have been successfully applied to the synthesis of other cinnamic acid derivatives.

For example, Novozym 435, an immobilized lipase, has been used to catalyze the synthesis of ethyl ferulate and octyl methoxycinnamate. nih.govjocpr.com Additionally, a two-enzyme system has been developed for the conversion of cinnamic acids to β-phenylethylamine derivatives. polimi.it This process involves an amination step followed by an irreversible decarboxylation. polimi.it These examples demonstrate the potential of biocatalytic approaches for the functionalization of cinnamic acid and suggest that future research could lead to enzymatic routes for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds, aiming to reduce the environmental impact of chemical processes. bepls.com Key areas of focus include the use of sustainable materials, safer solvents, and energy-efficient reaction conditions.

The sourcing of iodine itself is a consideration for sustainability, with efforts to develop more eco-friendly extraction and recycling methods. coherentmarketinsights.com In the context of iodination reactions, greener approaches include the use of molecular iodine with environmentally benign oxidants or catalyst systems. For example, a water extract of pomegranate ash has been used as a sustainable medium for the oxidative iodination of arenes. tandfonline.com Solvent-free iodination methods, such as those employing mechanical grinding, also represent a significant advancement in green chemistry. mdpi.com

For the Knoevenagel condensation step, several green alternatives to traditional methods have been developed. These include:

Solvent-free conditions: Performing the reaction by grinding the reactants together, sometimes with a catalyst like triethylbenzylammonium chloride (TEBA), eliminates the need for potentially harmful solvents. scilit.com

Benign catalysts: Replacing toxic catalysts like pyridine and piperidine with more environmentally friendly options such as ammonium salts or even natural catalysts like pineapple juice. tandfonline.com

Aqueous media: Using water as a solvent, often in combination with a recyclable catalyst like an ionic liquid, makes the process more environmentally benign. rsc.org The use of a binary mixture of ethanol and water with NaCl as a promoter has also been shown to be effective. tandfonline.com

Solvent-Free and Aqueous Reaction Media

In recent years, the principles of green chemistry have steered synthetic strategies away from conventional volatile organic solvents towards more environmentally friendly alternatives. mdpi.com Solvent-free reactions and the use of water as a reaction medium are at the forefront of this shift, offering benefits such as reduced waste, lower costs, and enhanced safety.

The Knoevenagel condensation, a fundamental method for forming the carbon-carbon double bond in cinnamic acids, has been successfully adapted to solvent-free conditions. rsc.orgkthmcollege.ac.in For instance, the reaction of aromatic aldehydes with malonic acid can proceed efficiently without a solvent, sometimes with comparable yields to reactions run in traditional solvents like toluene. rsc.org Similarly, the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling, can be performed under solvent-free conditions to synthesize cinnamic acid precursors. mdpi.com

Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of cinnamic acid derivatives has been demonstrated in aqueous media, sometimes utilizing surfactants to form micelles that can facilitate the reaction between non-polar substrates. acs.orgscirp.org An iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines, a related heterocyclic synthesis, highlights the potential of performing such reactions "on water" or with micellar catalysis, which can enhance yields and substrate scope. acs.org The reusability of the aqueous medium, particularly in micellar systems where the surfactant is water-soluble, adds to the economic and environmental advantages of this approach. acs.org

| Reaction Type | Reactants | Reaction Medium | Key Findings | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehyde, Malonic Acid | Solvent-Free | Yields are comparable to those obtained in traditional organic solvents like toluene. | rsc.org |

| Mizoroki-Heck Reaction | Vinylic Iodides, Alkenes | Solvent-Free | Effective for C-C bond formation in the synthesis of complex molecules, often requiring a catalyst like Pd(OAc)₂. | mdpi.com |

| Iodine-Catalyzed Condensation | Aryl Methyl Ketones, 2-Aminopyridines | Aqueous (Micellar or "On-Water") | The use of a surfactant (SDS) in water can enhance yields. The aqueous medium can be recycled. | acs.org |

| Direct Condensation | Benzaldehydes, Malonic Acid | Aqueous | Facilitates the direct formation of various 3-arylprop-2-enoic acids. | scirp.org |

Catalytic Approaches for Enhanced Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. libretexts.orgigitsarang.ac.in The use of catalysts is a primary strategy for improving atom economy because catalytic processes, by definition, are not consumed in the reaction and can replace the need for stoichiometric reagents that would otherwise end up as waste. igitsarang.ac.innwnu.edu.cn

Catalytic methods are central to the modern synthesis of cinnamic acid derivatives. For example, the Heck coupling reaction utilizes a palladium catalyst to form the C-C bond between an aryl halide (like an iodobenzene (B50100) derivative) and an alkene (like acrylic acid). vulcanchem.com While effective, this method can sometimes be limited by competing dehalogenation reactions. vulcanchem.com Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages such as mild reaction conditions and high selectivity. nwnu.edu.cn

The Knoevenagel condensation can also be performed using various base catalysts as an alternative to the traditionally used, but carcinogenic, pyridine. rsc.org Research has explored the use of catalysts such as ammonium acetate (B1210297) and bismuth chloride to drive this reaction. rsc.org Furthermore, iodine has been shown to act as an effective catalyst for condensation reactions in aqueous media, promoting the synthesis of related heterocyclic compounds in good yields. acs.org Such catalytic systems not only improve atom economy but also align with the goal of developing less hazardous chemical processes. igitsarang.ac.in The efficiency of these green protocols can be quantified using metrics like the Atom Economy (AE) and E-factor, which measures waste generation. nih.gov

| Catalytic Method | Catalyst Example | Key Advantages for Atom Economy | Reference |

|---|---|---|---|

| Heck Coupling | Palladium salts (e.g., Pd(OAc)₂) | Forms C-C bonds catalytically, avoiding stoichiometric coupling reagents. | vulcanchem.com |

| Knoevenagel Condensation | Ammonium Acetate, Bismuth Chloride, Triethylamine | Replaces stoichiometric and hazardous bases like pyridine with catalytic amounts of safer alternatives. | rsc.org |

| Iodine-Catalyzed Condensation | Molecular Iodine (I₂) | Acts as an efficient catalyst in green solvents like water, reducing the need for other reagents. | acs.org |

| Organocatalysis | Pyridine-2-carboxylic acid (P2CA) | Enables high-yield synthesis with high atom economy (e.g., 99.36% reported for a related synthesis) and low E-factors. | nih.gov |

Microwave-Assisted Synthesis Innovations

Microwave-assisted synthesis (MAS) has emerged as a powerful technology in modern organic chemistry, offering significant advantages over conventional heating methods. mdpi.com By using microwave irradiation to directly and rapidly heat the reaction mixture, MAS can dramatically reduce reaction times, often from hours to minutes. mdpi.com This acceleration, combined with often higher product yields and selectivity, makes it an attractive method for synthesizing compounds like this compound. mdpi.comnih.gov

The application of microwave energy is particularly beneficial for reactions that are typically slow under conventional heating, such as the Knoevenagel condensation. rsc.org The synthesis of various cinnamic acids has been successfully achieved using microwave irradiation in conjunction with catalysts like ammonium acetate, bismuth chloride, or tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate. rsc.org These microwave-assisted protocols are often performed under solvent-free conditions, further enhancing their "green" credentials by reducing energy consumption and eliminating solvent waste. mdpi.comrsc.org

The rapid and efficient nature of MAS makes it a robust and reliable method for the derivatization of cinnamic acid. nih.gov Research has shown that single-step modifications of cinnamic acid can be achieved quickly, demonstrating the potential of this technology for creating libraries of related compounds for further research and application. nih.gov

| Reaction | Catalyst/Conditions | Key Innovation/Advantage | Reference |

|---|---|---|---|

| Cinnamic Acid Derivatization | Not specified | Demonstrates a single-step, fast, reliable, and robust synthetic method. | nih.gov |

| Knoevenagel Condensation | Ammonium acetate or Bismuth chloride | Combines microwave heating with non-toxic catalysts under solvent-free conditions. | rsc.org |

| Ester Stability Improvement | Not specified | Microwave assistance can reduce reaction time by 40% in related syntheses. | |

| General Organic Synthesis | Various transition metal complexes | MAS leads to higher yields, selectivity, and milder conditions compared to conventional heating. | mdpi.com |

Reactivity Profiles and Mechanistic Investigations of 2 Iodocinnamic Acid

Carbon-Carbon Bond Forming Reactions

2-Iodocinnamic acid is a versatile substrate for a variety of carbon-carbon bond-forming reactions, largely owing to the reactivity of the carbon-iodine bond. This section details its participation in several key transformations, particularly those catalyzed by palladium.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. numberanalytics.com this compound, with its vinyl iodide moiety, is an excellent candidate for these reactions.

Heck Reactions

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to create a substituted alkene. numberanalytics.comwikipedia.org This reaction is a powerful tool for C-C bond formation and has been applied in various synthetic contexts, including solid-phase synthesis. numberanalytics.commdpi.com

The general mechanism of the Heck reaction involves a catalytic cycle that begins with the oxidative addition of the aryl or vinyl halide to a palladium(0) complex. numberanalytics.com This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the palladium(0) catalyst. numberanalytics.com

Derivatives of this compound have been utilized in intramolecular Heck reactions to synthesize various heterocyclic structures. For instance, allylamides of 2-iodo-1H-indole-3-carboxylic acid have been used to create γ-carbolinone derivatives. researchgate.net The intramolecular nature of this reaction often leads to high efficiency and stereoselectivity. libretexts.orgwikipedia.org

Key Features of the Heck Reaction:

Catalyst: Typically a palladium(0) complex, which can be generated in situ from palladium(II) precursors. wikipedia.org

Base: A base is required to neutralize the hydrogen halide formed during the reaction. libretexts.org

Stereoselectivity: The reaction often proceeds with high stereoselectivity, favoring the formation of the E-alkene. libretexts.org

Suzuki-Miyaura Couplings

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org this compound can be effectively coupled with various arylboronic acids under Suzuki-Miyaura conditions.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.orgnih.gov A base is crucial for the activation of the organoboron reagent. nih.govorganic-chemistry.org

Research has demonstrated the successful Suzuki-Miyaura coupling of 2-iodocycloenones with arylboronic acids using a recyclable Pd(0)/C catalyst under mild, environmentally friendly conditions. organic-chemistry.org This heterogeneous catalysis approach offers advantages such as easy catalyst removal and the use of less toxic reagents. organic-chemistry.org The development of efficient ligands has expanded the scope of the Suzuki reaction to include less reactive aryl chlorides. libretexts.orgorganic-chemistry.org

| Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2-Iodocycloenone | Arylboronic acid | 10% Pd(0)/C | Na2CO3 | DME/H2O | 2-Arylcycloenone | organic-chemistry.org |

| Aryl Halide | Phenylboronic acid | Pd(PPh3)4 | Various | Various | Biaryl | libretexts.org |

| 4-Amino-2-chloropyridine | Phenylboronic acid | Pd catalyst with dialkylbiaryl phosphine (B1218219) ligand | K3PO4 or K2CO3 | - | 4-Amino-2-phenylpyridine | nih.gov |

Sonogashira Couplings

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgmdpi.com This reaction is a highly effective method for the synthesis of aryl-alkynes and conjugated enynes under mild conditions. mdpi.com

The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl/vinyl halide. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation between the organopalladium complex and the copper acetylide, followed by reductive elimination, yields the final product and regenerates the palladium catalyst. name-reaction.com

Derivatives of this compound, such as ethyl 3-iodocinnamate, are suitable substrates for Sonogashira couplings. A variety of catalysts and reaction conditions have been developed to improve the efficiency and scope of the Sonogashira reaction, including copper-free protocols. organic-chemistry.org

| Aryl/Vinyl Halide | Alkyne | Catalyst System | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | PdCl2(PPh3)2, CuI | Amine (e.g., Et3N) | Various | Classic Pd/Cu co-catalyzed system. mdpi.com | mdpi.com |

| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF3COO)2, PPh3, CuI | Et3N | DMF | Optimized for specific heterocyclic substrates. scirp.org | scirp.org |

| Iodoarene | Phenylacetylene (B144264) | PdCl2(PPh3)2 | Ionic Liquid (acts as base) | γ-Valerolactone-based Ionic Liquid | Use of ionic liquid as both solvent and base. beilstein-journals.org | beilstein-journals.org |

Other Transition Metal-Mediated Transformations

While palladium is the most common catalyst for cross-coupling reactions of this compound, other transition metals can also mediate important transformations. For instance, copper-catalyzed reactions are relevant, particularly in the context of the Sonogashira coupling where copper(I) iodide is a common co-catalyst. mdpi.comwiley.com Nickel-catalyzed cross-coupling reactions have also emerged as a cost-effective alternative to palladium for certain substrates. researchgate.net

Nucleophilic Acyl Substitution Reactions

The carboxylic acid moiety of this compound can undergo nucleophilic acyl substitution reactions. libretexts.org This class of reactions involves the replacement of the hydroxyl group of the carboxylic acid with a nucleophile. chemistrytalk.org The reaction generally proceeds through a tetrahedral intermediate. libretexts.orglibretexts.org

Common nucleophilic acyl substitution reactions for carboxylic acids include esterification and amide formation.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst (such as sulfuric acid) to form esters. cornell.eduiajpr.com This process, known as Fischer esterification, is a reversible reaction. researchgate.netpressbooks.pub

Amide Synthesis: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to an acid-base reaction forming a non-reactive carboxylate salt. libretexts.org Therefore, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling reagents are frequently employed to facilitate the formation of the amide bond. libretexts.orgfishersci.de Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or acid anhydride (B1165640) first. chemguide.co.uk

| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H2SO4), Heat | Ester | cornell.eduresearchgate.net |

| Amide Formation | Carboxylic Acid, Amine | Coupling Agent (e.g., DCC, HATU) | Amide | libretexts.orgfishersci.de |

| Acyl Chloride, Amine | Base (e.g., DIEA) | Amide | fishersci.de |

Intramolecular Cyclization Reactions of this compound Derivatives

The presence of both a carboxylic acid and an iodine atom on the same molecule makes this compound and its derivatives versatile substrates for intramolecular cyclization reactions. These reactions are crucial for the synthesis of various heterocyclic compounds, which are significant structural motifs in many biologically active molecules and functional materials.

Formation of Lactones and Heterocycles

Intramolecular cyclization of derivatives of this compound can lead to the formation of lactones, which are cyclic esters. wikipedia.orgacdlabs.com This process, known as lactonization, typically occurs through the intramolecular esterification of a hydroxy carboxylic acid. wikipedia.org In the context of this compound derivatives, a hydroxyl group can be introduced into the molecule, which then attacks the carboxylic acid moiety (or an activated form of it) to form the lactone ring. The size of the resulting lactone ring (e.g., γ-lactone, δ-lactone) depends on the position of the hydroxyl group relative to the carboxylic acid. wikipedia.org

Beyond simple lactones, derivatives of this compound are precursors for a variety of other heterocycles. The reactivity of the vinyl group and the aryl iodide allows for various cyclization strategies. For instance, the double bond can participate in cyclization reactions, and the iodine atom can be substituted in cross-coupling reactions to facilitate ring closure. smolecule.com These cyclizations are instrumental in building complex molecular architectures.

| Reactant Type | Reaction Conditions | Product Type | Significance |

|---|---|---|---|

| Hydroxy-substituted this compound | Acid or base catalysis | Lactones (e.g., coumarins) | Core structures in natural products and pharmaceuticals. |

| Amino-substituted this compound | Palladium catalysis | Lactams (e.g., quinolinones) | Important scaffolds in medicinal chemistry. organic-chemistry.org |

| ortho-carbonyl alkynylbenzene derivatives | π-Lewis acidic metal catalyst (e.g., AgNTf2) | 1H-isochromene derivatives | Formation of 2-benzopyrylium intermediates. beilstein-journals.org |

Halogen-Bond Mediated Cyclizations

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.govbeilstein-journals.orgfrontiersin.orgbeilstein-journals.org In the context of this compound, the iodine atom can participate in halogen bonding, influencing the reactivity and stereochemistry of cyclization reactions.

While direct examples of halogen-bond mediated cyclizations of this compound itself are not extensively documented in the provided results, the principle is an active area of research. nih.govfrontiersin.org The iodine atom in this compound can form a halogen bond with a Lewis basic site within the same molecule (an intramolecular halogen bond), or with an external Lewis base. This interaction can pre-organize the molecule into a conformation that is favorable for cyclization, thereby lowering the activation energy of the reaction and potentially controlling the stereochemical outcome. For instance, a halogen bond could bring the carboxylic acid group and the double bond into proximity, facilitating an intramolecular addition reaction.

Decarboxylation and Decarboxylative Coupling Reactions

The carboxylic acid group of this compound can be removed through decarboxylation, a reaction that eliminates carbon dioxide. d-nb.info This process can be a key step in the synthesis of various organic compounds. More advanced applications involve decarboxylative coupling reactions, where the loss of CO2 is coupled with the formation of a new carbon-carbon or carbon-heteroatom bond. d-nb.infosioc-journal.cnrsc.orgresearchgate.net

These reactions offer a powerful tool for organic synthesis as they often utilize readily available carboxylic acids. rsc.org In the case of this compound, a decarboxylative coupling could involve the formation of a new bond at the α- or β-position of the side chain, or at the aromatic ring following the removal of the carboxyl group. For example, palladium-catalyzed decarboxylative coupling reactions of cinnamic acids with aryl iodides have been developed.

Iodine can also play a role in mediating decarboxylative coupling reactions, acting as a catalyst or an oxidant to facilitate the transformation. rsc.org

Role in Named Reactions (e.g., Ortoleva-King Reaction)

This compound and its isomers have historical significance in the development of named reactions in organic chemistry. Notably, the synthesis of β-iodocinnamic acid by Giovanni Ortoleva, through the reaction of cinnamic acid with elemental iodine in the presence of pyridine (B92270), was a precursor to the Ortoleva-King reaction. researchgate.netnih.gov

The Ortoleva-King reaction involves the formation of N-alkyl pyridinium (B92312) derivatives from activated methyl and methylene (B1212753) compounds. researchgate.netnih.gov While investigating the scope of the iodination of cinnamic acid, Ortoleva used malonic acid as a substrate, which unexpectedly led to a pyridinium betaine (B1666868) with the loss of carbon dioxide. researchgate.netnih.gov This discovery laid the foundation for the general transformation that would later be expanded by L. Carroll King. researchgate.netnih.gov

Although this compound itself is not the direct substrate in the canonical Ortoleva-King reaction, its synthesis and the investigation of its reactivity were pivotal in the discovery of this important transformation. researchgate.netnih.gov Furthermore, modern variations of the Ortoleva-King reaction, such as in the synthesis of imidazo[1,2-a]pyridines, sometimes proceed through an in-situ α-iodination of a ketone followed by a cyclocondensation, a process conceptually related to Ortoleva's initial work. acs.orgorganic-chemistry.org

Mechanistic Pathways of Functional Group Interconversions

The functional groups of this compound—the carboxylic acid, the alkene, and the aryl iodide—can be interconverted into a variety of other functional groups through numerous organic reactions. smolecule.comscribd.comyoutube.comub.eduvanderbilt.eduimperial.ac.uk Understanding the mechanistic pathways of these interconversions is crucial for its application in organic synthesis.

The carboxylic acid can be converted to esters, amides, acid chlorides, or reduced to an alcohol. youtube.com The alkene can undergo addition reactions (e.g., hydrogenation, halogenation, epoxidation) or be cleaved oxidatively. imperial.ac.uk The aryl iodide is particularly useful for cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon bonds. smolecule.com

| Functional Group | Reaction Type | Reagent/Catalyst | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Alkene | Hydrogenation | H₂, Pd/C | Alkane |

| Aryl Iodide | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl |

| Aryl Iodide | Heck Coupling | Alkene, Pd catalyst | Substituted Alkene |

Stereochemical Aspects of Reactivity

The stereochemistry of this compound, specifically the configuration of the double bond (E or Z), can significantly influence its reactivity and the stereochemistry of the products. The trans (E) isomer is generally more stable.

In reactions involving the double bond, the stereochemistry of the starting material can dictate the stereochemistry of the product. For example, certain addition reactions to the double bond can proceed in a stereospecific manner (e.g., syn- or anti-addition), leading to the formation of specific stereoisomers. Similarly, in intramolecular cyclization reactions, the geometry of the double bond can determine the feasibility of the cyclization and the stereochemistry of the newly formed ring.

Research into the esterification of substituted acrylic acids has shown that the presence of substituents on the double bond can affect the rate of reaction, a phenomenon related to stereochemical hindrance. rsc.org The configuration of the substituents around the double bond can also influence the relative energy of the molecule and its stereoisomers. zenodo.org

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic investigations into the reactivity of this compound are crucial for understanding its reaction mechanisms, stability, and potential for transformation into other valuable compounds. While comprehensive kinetic data for many of its specific reactions are not extensively documented in readily available literature, analysis of its fundamental thermodynamic properties provides a solid foundation for predicting its behavior.

Detailed Research Findings

Research into the thermodynamic characteristics of this compound has resulted in the determination of several key energetic parameters. These values, particularly the standard enthalpies of formation and combustion, offer insight into the molecule's intrinsic stability. The standard solid enthalpy of combustion (ΔcH°solid) and the solid-phase enthalpy of formation (ΔfH°solid) have been reported, providing a quantitative measure of the energy released upon combustion and the energy change when the compound is formed from its constituent elements in their standard states, respectively. chemeo.com

Furthermore, values for the enthalpy of fusion (ΔfusH°) and enthalpy of vaporization (ΔvapH°) have been calculated, which describe the energy required for the phase transitions from solid to liquid and from liquid to gas, respectively. chemeo.com These parameters are fundamental to understanding the physical behavior of this compound under varying temperature conditions.

While specific kinetic studies detailing rate constants and activation energies for reactions of this compound are sparse, general principles of chemical kinetics suggest that the iodine substituent at the ortho position will have a significant electronic and steric influence on the reactivity of the aromatic ring, the carboxylic acid group, and the acrylic acid side chain. For instance, in electrophilic aromatic substitution reactions, the iodine atom can influence the rate and regioselectivity of the reaction. Similarly, the geometric constraints and electronic effects of the ortho-iodo group can affect the kinetics of cyclization reactions. smolecule.com Studies on other substituted cinnamic acids have shown that the nature and position of the substituent dramatically affect reaction rates and thermodynamic parameters, highlighting the need for specific studies on the 2-iodo derivative.

In the absence of detailed experimental kinetic data for specific reactions, computational chemistry methods have been employed to predict properties such as the standard Gibbs free energy of formation (ΔfG°). chemeo.com These theoretical calculations provide valuable estimates where experimental data is lacking.

The following tables summarize the available thermodynamic data for this compound.

Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Standard solid enthalpy of combustion (ΔcH°solid) | -4081.00 | kJ/mol | chemeo.com |

| Solid phase enthalpy of formation (ΔfH°solid) | -292.30 | kJ/mol | chemeo.com |

| Enthalpy of fusion (ΔfusH°) | 23.01 | kJ/mol | chemeo.com |

| Enthalpy of vaporization (ΔvapH°) | 71.32 | kJ/mol | chemeo.com |

| Standard Gibbs free energy of formation (ΔfG°) | 0.28 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (gas) (ΔfH°gas) | -74.75 | kJ/mol | chemeo.com |

Note: Some values are calculated properties.

Derivatization Strategies and Analogue Synthesis for Research Exploration

Synthesis of Structurally Modified 2-Iodocinnamic Acid Analogues

The synthesis of structurally modified analogues of this compound is a cornerstone of medicinal chemistry and materials science. By altering the core structure, researchers can develop compounds with novel biological activities or unique material properties.

Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the aromatic ring or the acrylic acid side chain of this compound. These reactions, including the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide variety of functional groups.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, the iodine atom serves as the halide, enabling the introduction of new aryl or vinyl groups. This method is widely used to synthesize substituted biphenyls and polyolefins. wikipedia.org The general scheme for the Suzuki reaction involves an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an alkene with an aryl or vinyl halide using a palladium catalyst. numberanalytics.comorganic-chemistry.org This reaction is particularly useful for synthesizing substituted alkenes with high regio- and stereoselectivity. numberanalytics.com In the context of this compound, this allows for the extension of the cinnamic acid backbone. The mechanism proceeds through oxidative addition, migratory insertion, and reductive elimination. numberanalytics.comlibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgslideshare.net This method is ideal for introducing alkyne functionalities into the this compound structure, which are valuable precursors for more complex molecules. rsc.org The reaction can be performed under mild conditions, making it suitable for the synthesis of complex natural products and pharmaceuticals. wikipedia.org

A notable application of these synthetic strategies is in the creation of novel cinnamic acid analogues. For instance, new non-benzenoid cinnamate (B1238496) analogs have been synthesized through palladium-catalyzed C7-H olefination of 2-aminotropones with acrylates. rsc.org Furthermore, hybrid molecules combining cinnamic acid and 2-quinolinone derivatives have been designed and synthesized, with some showing promising in vitro antiproliferative activity against cancer cell lines. mdpi.com

The table below summarizes key palladium-catalyzed coupling reactions used for modifying this compound.

| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Key Applications |

| Suzuki Coupling | Organoboron compound, Organohalide | Palladium catalyst, Base | C-C (Aryl-Aryl, Aryl-Vinyl) | Synthesis of biphenyls, styrenes |

| Heck Reaction | Alkene, Aryl/Vinyl halide | Palladium catalyst, Base | C-C (Aryl-Alkene) | Synthesis of substituted alkenes |

| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Palladium catalyst, Copper co-catalyst | C-C (Aryl-Alkyne) | Synthesis of aryl alkynes, complex molecules |

Functionalization for Specific Reactivity Probes

The introduction of specific functional groups onto the this compound scaffold can transform it into a highly specific reactivity probe. These probes are designed to interact with and report on particular chemical environments or biological processes.

One approach is to incorporate moieties that can participate in bioorthogonal reactions, such as "click chemistry." For example, an alkyne group introduced via a Sonogashira coupling can react with an azide-tagged biomolecule in a biological system without interfering with native biochemical processes. This allows for the specific labeling and visualization of target molecules.

Furthermore, the iodine atom itself can act as a reactive handle. Its susceptibility to nucleophilic substitution or its participation in halogen bonding can be exploited. For instance, the iodine atom can be replaced by a radiolabel, such as ¹²⁵I, to create a radiotracer for imaging studies. Halogen bonding interactions between the iodine atom of a this compound derivative and a biological target can also be a design element for potent and selective inhibitors.

Derivatization for Enhanced Analytical Characterization Methodologies

Derivatization of this compound is a crucial strategy to improve its detection and quantification in various analytical techniques, particularly mass spectrometry and spectroscopy.

Charge Reversal Derivatization for Mass Spectrometry

In liquid chromatography-mass spectrometry (LC-MS), the sensitivity of detection can be significantly enhanced by derivatizing the analyte to improve its ionization efficiency. longdom.org Carboxylic acids like this compound often exhibit poor ionization in the positive ion mode. longdom.org Charge reversal derivatization addresses this by converting the negatively charged carboxylate group into a permanently positively charged group. nih.govnih.gov

This is typically achieved by reacting the carboxylic acid with a derivatizing reagent containing a quaternary ammonium (B1175870) or pyridinium (B92312) group. nih.govmdpi.com For example, reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to the carboxylic acid via an amide linkage. nih.govnih.gov This derivatization not only reverses the charge but also increases the proton affinity of the molecule, leading to a significant increase in signal intensity in positive mode electrospray ionization (ESI)-MS. nsf.gov This strategy has been shown to improve detection sensitivity by 10- to 20-fold for some analytes. nih.gov

Another reagent, Dimethylaminophenacyl Bromide (DmPABr), reacts with carboxylic groups, reversing their polarity and facilitating better separation on liquid chromatography columns due to the addition of a bulky phenyl ring. longdom.org

The table below shows examples of charge reversal derivatization reagents and their impact on mass spectrometry analysis.

| Derivatizing Reagent | Functional Group Targeted | Effect on Analyte | Reported Sensitivity Increase |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Carboxylic acid | Forms a cationic amide | 10- to 20-fold nih.gov |

| Dimethylaminophenacyl Bromide (DmPABr) | Carboxylic acid | Reverses polarity to positive | Enhances detection in MRM mode longdom.org |

| 2-picolylamine (PA) | Carboxylic acid | Forms highly responsive ESI-MS derivatives | 9- to 158-fold nih.gov |

| 2-hydrazinyl-4,6-dimethylpyrimidine (DMP) | Carboxylic acid | Increases sensitivity | 400-fold nih.gov |

Introduction of Chromophores or Fluorophores for Spectroscopic Analysis

For spectroscopic techniques like UV-Vis or fluorescence spectroscopy, the introduction of a chromophore or fluorophore can dramatically improve detection limits. bachem.comnews-medical.net A chromophore is a part of a molecule responsible for its color by absorbing light in the UV or visible range. bachem.com A fluorophore, upon absorbing light, re-emits it as fluorescence. bachem.com

Derivatizing this compound with a molecule that has a high molar absorption coefficient or a high fluorescence quantum yield can make it easily detectable at very low concentrations. This is particularly useful in applications like high-performance liquid chromatography (HPLC) with UV or fluorescence detection. xjtu.edu.cn

The choice of chromophore or fluorophore depends on the specific requirements of the analysis, such as the desired excitation and emission wavelengths and the chemical environment of the sample. For instance, if the molecule of interest is non-fluorescent, an external fluorophore can be introduced. news-medical.net

Applications As a Synthetic Building Block in Advanced Chemical Research

Precursor in Heterocyclic Compound Synthesiszioc.ruresearchgate.net

The unique structure of 2-iodocinnamic acid, featuring an iodine atom and a carboxylic acid group, makes it a valuable precursor for the synthesis of various functional molecules. smolecule.com Through manipulation of these functional groups, new compounds with potential applications in medicinal chemistry and material science can be created. smolecule.com The reactivity of this compound allows it to participate in diverse organic reactions, including cross-coupling and cyclization reactions, making it a useful intermediate in the synthesis of more complex molecules with new ring structures. smolecule.com

Indole (B1671886) Scaffold Construction

While direct synthesis of indoles from this compound is not the most common route, its derivatives can be utilized in indole synthesis. A key strategy involves the Sonogashira reaction of 2-iodoanilines with terminal alkynes, followed by a cyclization reaction promoted by a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to produce 2-substituted indoles in good yields. nih.gov Another well-established method is the Reissert indole synthesis, which traditionally starts from ortho-nitrotoluene and diethyl oxalate. wikipedia.orggoogle.com A modification of the Reissert reaction involves an intramolecular pathway where a furan (B31954) ring-opening provides the necessary carbonyl group for cyclization to form an indole. wikipedia.org

The general Fischer indole synthesis is another prominent method, which involves the reaction of phenylhydrazine (B124118) with a ketone or aldehyde, such as pyruvic acid, to form a phenylhydrazone. uop.edu.pk This intermediate is then heated with a catalyst like zinc chloride to yield an indole-2-carboxylic acid, which can be decarboxylated to indole. uop.edu.pk

Table 1: Selected Methods for Indole Synthesis

| Method | Starting Materials | Key Reagents/Conditions | Product |

| Sonogashira/Cyclization | 2-Iodoanilines, Terminal Alkynes | Palladium catalyst, TBAF | 2-Substituted Indoles nih.gov |

| Reissert Synthesis | o-Nitrotoluene, Diethyl Oxalate | Potassium ethoxide, Zinc, Acetic acid | Indole-2-carboxylic acid wikipedia.org |

| Fischer Indole Synthesis | Phenylhydrazine, Pyruvic Acid | Zinc chloride, Heat | Indole-2-carboxylic acid uop.edu.pk |

Pyridine (B92270) and Pyridinium (B92312) Derivatives

The synthesis of pyridines often relies on condensation reactions of carbonyl compounds or cycloaddition reactions. baranlab.org For instance, the Bohlmann-Rahtz pyridine synthesis involves the condensation of enamines with ethynylketones to form an aminodiene intermediate, which then undergoes cyclodehydration to yield substituted pyridines. organic-chemistry.org Another approach is the Guareschi reaction, which synthesizes pyridines by condensing cyanoacetic ester or a primary amide with acetoacetic ester in the presence of ammonia. mdpi.com

In a reaction involving a cinnamic acid derivative, β-iodocinnamic acid was synthesized by reacting cinnamic acid with elemental iodine in the presence of pyridine. mdpi.com Further investigation using malonic acid as a substrate led to the formation of a pyridinium betaine (B1666868). mdpi.com Additionally, 2-arylimidazo[1,2-a]pyridines can be synthesized through the condensation of aryl methyl ketones with 2-aminopyridines in the presence of iodine in aqueous media. acs.org

Table 2: Examples of Pyridine Synthesis Methods

| Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Bohlmann-Rahtz Synthesis | Enamines, Ethynylketones | Heat-induced cyclodehydration | 2,3,6-Trisubstituted Pyridines organic-chemistry.org |

| Guareschi Reaction | Cyanoacetic ester, Acetoacetic ester | Ammonia | Substituted Pyridines mdpi.com |

| Iodine-catalyzed Condensation | Aryl methyl ketones, 2-Aminopyridines | Iodine, Aqueous media | 2-Arylimidazo[1,2-a]pyridines acs.org |

Furan and Pyrone Systems

The synthesis of furans can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones under acidic conditions. pharmaguideline.comscribd.com Another method is the Fiest-Benary furan synthesis. pharmaguideline.com More recently, a mild, metal- and acid-free method for synthesizing multi-substituted furans involves the dehydration of endoperoxides using Appel reaction conditions. rsc.org

2-Pyrones can be synthesized through a two-step approach involving a Sonogashira coupling reaction to prepare (Z)-2-alken-4-ynoates, followed by electrophilic cyclization. nih.gov The resulting iodo-2-pyrone can serve as a key intermediate for more complex molecules. nih.gov Dehydroacetic acid, a pyran derivative, is also a valuable starting material for the synthesis of various heterocyclic compounds. clockss.org

Table 3: Selected Synthesis Methods for Furans and Pyrones

| Heterocycle | Method | Starting Materials | Key Reagents/Conditions |

| Furan | Paal-Knorr Synthesis | 1,4-Diketones | Non-aqueous acidic conditions pharmaguideline.comscribd.com |

| Furan | Appel Reaction Dehydration | Endoperoxides | Triphenylphosphine, Carbon tetrachloride rsc.org |

| 2-Pyrone | Sonogashira/Cyclization | (Z)-2-Alken-4-ynoates | Electrophiles (e.g., ICl, I2) nih.gov |

| Pyrone Derivatives | From Dehydroacetic Acid | Dehydroacetic acid and derivatives | Various nucleophiles clockss.org |

Intermediate in the Synthesis of Complex Organic Moleculessmolecule.comfrontiersin.org

The reactive nature of this compound, with its iodine atom and carboxylic acid group, makes it a valuable intermediate in the synthesis of more complex organic molecules. smolecule.com The iodine atom can be readily substituted through cross-coupling reactions, a cornerstone of modern organic synthesis. smolecule.com Furthermore, the carboxylic acid group can participate in cyclization reactions, leading to the formation of new ring structures. smolecule.com For example, this compound serves as a precursor for zolimidine (B74062) analogs, which have applications as antiulcer agents. vulcanchem.com

Integration into Advanced Materials Researchsmolecule.com

This compound and its derivatives are also finding applications in the field of materials science. smolecule.com

Monomer for Polymer Synthesis

Polymers are large molecules composed of repeating structural units known as monomers. The process of joining these monomers is called polymerization. Cinnamic acid and its derivatives can be used as monomers in photopolymerization reactions. nih.gov For instance, a metal-free, solution-based [2+2] photopolymerization of bisolefinic monomers derived from cinnamic acid has been developed using an organic photocatalyst and visible light. nih.gov This method allows for the creation of sustainable polymers from biomass-based feedstocks. nih.gov Thin films of poly(2-iodocinnamate) have been shown to exhibit fluorescence quenching, suggesting potential applications in organic light-emitting diodes (OLEDs). vulcanchem.com

Ligand in Metal-Organic Frameworks (MOFs) Research

This compound has been explored as a functional ligand in the synthesis of Metal-Organic Frameworks (MOFs), particularly for creating photoresponsive materials. MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial as it dictates the structure, porosity, and functional properties of the resulting framework.

In one notable study, the (E)-isomer of this compound was utilized in the synthesis of a novel, photoactive MOF with cadmium (Cd²⁺) as the metal center. smolecule.com The synthesis was conducted under solvothermal conditions, reacting cadmium(II) nitrate (B79036) tetrahydrate with (E)-2-iodocinnamic acid in a solution of dimethylformamide (DMF) and ethanol (B145695). smolecule.com This process initially yielded a one-dimensional coordination polymer, denoted as MOF 1 . smolecule.com

A key feature of this research is the subsequent solid-state [2+2] photodimerization of the this compound ligand within the MOF structure. smolecule.com Upon exposure to UV light, the vinyl groups of the aligned this compound ligands within the crystal lattice undergo a cycloaddition reaction to form 4,4'-diiodo-β-truxinic acid. smolecule.com This transformation converts the initial one-dimensional MOF into a three-dimensional structure, designated as MOF 2 , which is built from the dimerized ligand and cadmium centers. smolecule.com This photodimerization demonstrates the utility of this compound in creating dynamic MOFs whose structures and properties can be altered post-synthesis using light as an external stimulus. The iodine atom in the ligand plays a significant role in facilitating inter- and intramolecular interactions that influence the packing and reactivity of the framework. smolecule.com

| Property | Description |

| MOF System | Cadmium-based MOF |

| Initial Ligand | (E)-2-Iodocinnamic acid |

| Metal Source | Cadmium(II) nitrate tetrahydrate |

| Synthesis Method | Solvothermal |

| Initial Structure (MOF 1) | 1D coordination polymer |

| Post-Synthetic Modification | UV irradiation leading to [2+2] cycloaddition |

| Dimerized Ligand | 4,4'-diiodo-β-truxinic acid |

| Final Structure (MOF 2) | 3D coordination polymer |

| Significance | Demonstrates use in creating photo-switchable MOFs |

Utility in Medicinal Chemistry Precursor Synthesis (excluding pharmacological activity)

This compound and its derivatives serve as versatile precursors in the synthesis of complex molecules for medicinal chemistry research. The presence of the carboxylic acid, the vinyl group, and the reactive carbon-iodine bond allows for a variety of chemical transformations, making it a valuable starting material for building heterocyclic and other architecturally complex scaffolds.

One significant application is in the synthesis of zolimidine analogs. Zolimidine is a gastroprotective agent, and this compound can be used as a key intermediate in the synthetic routes to create structural variants of this compound. researchgate.net The amenability of the iodine atom to displacement via cross-coupling reactions allows for the introduction of diverse functional groups at the 2-position of the phenyl ring.

Furthermore, substituted iodocinnamic acids are crucial in advanced annulation reactions. For instance, 3-amino-4-iodocinnamic acid is a key reactant in the Larock annulation, a palladium-catalyzed process used to construct indole rings. In one study, 3-amino-4-iodocinnamic acid was coupled with a chiral propargylglycine (B1618536) derivative to synthesize a tryptophan analog. This reaction proceeds via a palladium-catalyzed heteroannulation, forming the core indole structure found in many biologically significant molecules. The reaction conditions, including the amount of palladium catalyst, were optimized to improve the yield of the resulting tryptophan derivative. This synthetic strategy highlights the importance of iodinated cinnamic acid derivatives as building blocks for complex amino acid and peptide synthesis.

| Precursor | Reaction Type | Key Reagents/Catalyst | Product Class | Reference |

| This compound | Intermediate Synthesis | Not specified in detail | Zolimidine Analogs | researchgate.net |

| 3-Amino-4-iodocinnamic acid | Larock Heteroannulation | Palladium acetate (B1210297), Propargylglycine derivative | Tryptophan Analogs |

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-iodocinnamic acid in both solution and solid states. It provides detailed information about the chemical environment of individual atoms.

Typical ¹H NMR spectral data for the trans isomer of this compound in deuterated solvents show distinct signals for the vinyl and aromatic protons. The vinyl protons (H-α and H-β) typically appear as doublets due to their coupling, with a characteristic large coupling constant (J) indicative of the trans configuration. The aromatic protons exhibit complex splitting patterns in the downfield region of the spectrum, reflecting their coupling with each other.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct resonances for the carboxyl carbon, the vinyl carbons, and the aromatic carbons, with the carbon atom bonded to the iodine showing a characteristic chemical shift.

Selected ¹H and ¹³C NMR Data for Cinnamic Acid Derivatives

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| trans-Cinnamic acid | ¹H | CDCl₃ | 7.82 (d, J = 15.9 Hz, 1H), 7.65-7.54 (m, 2H), 7.5-7.36 (m, 3H), 6.48 (d, J = 15.9 Hz, 1H) rsc.org |

| trans-Cinnamic acid | ¹³C | DMSO-d₆ | 167.66, 144.01, 134.32, 130.26, 128.96, 128.24, 119.35 rsc.org |

| 2-Nitrocinnamic acid | ¹H | Not Specified | Signals correspond to the structure. chemicalbook.com |

| 2-Hydroxycinnamic acid | ¹H | Not Specified | Signals correspond to the structure. chemicalbook.com |

To resolve spectral overlap and unambiguously assign proton and carbon signals, researchers utilize multi-dimensional NMR techniques.

Correlation Spectroscopy (COSY): This homonuclear 2D NMR experiment identifies protons that are spin-spin coupled. oxinst.com For this compound, a COSY spectrum would show cross-peaks connecting the α- and β-vinyl protons, as well as adjacent protons on the phenyl ring, confirming their connectivity. oxinst.comlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear 2D NMR experiment correlates the chemical shifts of protons with directly attached heteronuclei, typically ¹³C. creative-biostructure.com In an HSQC spectrum of this compound, each cross-peak represents a direct C-H bond, allowing for the definitive assignment of each proton to its corresponding carbon atom in the molecule. libretexts.orgcreative-biostructure.com

Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure and dynamics of this compound in its crystalline form. mdpi.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as dipolar interactions and chemical shift anisotropy, which provide insights into the local environment and packing of molecules in the crystal lattice. mdpi.com

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solid samples. researchgate.netksu.edu.sa Studies on related cinnamic acid derivatives have demonstrated that ssNMR can reveal the presence of different polymorphs or non-centrosymmetric arrangements due to factors like hydrogen bonding, which might not be apparent from other methods. ksu.edu.sa For instance, ¹³C CP/MAS spectra can show additional signals for the carbonyl and cyclobutane (B1203170) carbons in photodimerization products of cinnamic acids, indicating asymmetries in the crystal structure. ksu.edu.sa The number of unique carbon resonances in a ¹³C CP/MAS spectrum can also help determine the number of molecules in the asymmetric unit of the crystal. mdpi.com

Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC)

Mass Spectrometry (MS) Techniques for Molecular Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₇IO₂), distinguishing it from other compounds with the same nominal mass. vulcanchem.comamazonaws.com The monoisotopic mass of this compound is 273.94907 Da. uni.lu HRMS is crucial for confirming the identity of newly synthesized derivatives and for analyzing complex mixtures. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion of this compound) which is then subjected to fragmentation, typically through collision-induced dissociation (CID). lcms.cz The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint of the molecule.

Studies on substituted cinnamic acids have elucidated common fragmentation pathways. core.ac.uk For this compound, characteristic fragmentation would likely involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxyl group. vulcanchem.com

Cleavage of the C-I bond, leading to the loss of an iodine atom or an HI molecule. core.ac.uk

Fragmentation of the propenoic acid side chain.

The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule and can be used to differentiate between isomers. lcms.czcore.ac.uk

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 274.95635 | 144.9 |

| [M+Na]⁺ | 296.93829 | 149.5 |

| [M+NH₄]⁺ | 291.98289 | 148.3 |

| [M+K]⁺ | 312.91223 | 146.7 |

| [M-H]⁻ | 272.94179 | 139.7 |

| [M+Na-2H]⁻ | 294.92374 | 138.1 |

| [M]⁺ | 273.94852 | 142.8 |

| [M]⁻ | 273.94962 | 142.8 |

Data sourced from PubChem. uni.lu

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can obtain precise coordinates for each atom, providing detailed information on bond lengths, bond angles, and torsional angles. nih.gov

This technique is essential for:

Confirming the trans or cis configuration of the double bond.

Determining the conformation of the molecule, including the orientation of the phenyl ring relative to the propenoic acid side chain.

Analyzing intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules and potential halogen bonding involving the iodine atom.

The combination of X-ray crystallography with solid-state NMR can be particularly powerful, as NMR can provide information on dynamic processes and local symmetry that may complement the static picture provided by crystallography. ksu.edu.sanih.gov

Vibrational Spectroscopy for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural analysis of chemical compounds. These methods probe the vibrational modes of molecules, which are dependent on bond strengths, atomic masses, and molecular geometry. For this compound, vibrational spectroscopy provides a molecular fingerprint, allowing for the identification of its key functional groups—the carboxylic acid, the alkene, and the ortho-substituted iodophenyl group—and offering insights into its molecular structure and bonding. eppendorf.comspecac.com The complementary nature of IR and Raman spectroscopy is particularly advantageous; vibrations that are strong in Raman may be weak or silent in IR, and vice versa, thus providing a more complete vibrational profile of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. An IR spectrum, typically plotted as transmittance versus wavenumber, reveals characteristic absorption bands corresponding to specific functional groups. specac.com The analysis of the IR spectrum of this compound allows for the unambiguous identification of its structural features.

The spectrum is largely defined by the vibrations of the carboxylic acid, the carbon-carbon double bond, and the substituted benzene (B151609) ring. In the solid state, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding has a profound effect on the IR spectrum. docbrown.info

Key Spectral Regions and Band Assignments:

O-H Stretching: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This feature is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. docbrown.infopg.edu.pl Its breadth is a hallmark of strong hydrogen bonding.

C-H Stretching: Aromatic and vinylic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretches are generally found just below 3000 cm⁻¹. These bands are often observed as sharper peaks superimposed on the broad O-H absorption. docbrown.info

C=O (Carbonyl) Stretching: A strong, sharp absorption peak corresponding to the C=O stretching vibration of the carboxylic acid is a prominent feature. For cinnamic acid, this peak is observed around 1680 cm⁻¹. docbrown.info Conjugation with the C=C double bond and the phenyl ring lowers the frequency from that of a saturated aliphatic carboxylic acid (typically ~1710 cm⁻¹). docbrown.inforesearchgate.net

C=C Stretching: The stretching of the alkene C=C bond gives rise to a peak around 1630 cm⁻¹. docbrown.info This, along with aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, confirms the unsaturated backbone of the molecule. docbrown.inforesearchgate.net

C-O Stretching and O-H Bending: The region between 1200 cm⁻¹ and 1450 cm⁻¹ is complex, featuring bands from C-O stretching and in-plane O-H bending vibrations, which are often coupled. A strong band around 1280-1300 cm⁻¹ is characteristic of the C-O stretch in a carboxylic acid dimer. specac.com

C-I Stretching: The C-I (carbon-iodine) stretching vibration is expected at low frequencies due to the high mass of the iodine atom. This band typically appears in the 500-600 cm⁻¹ region of the far-infrared spectrum.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound (Inferred from Cinnamic Acid and Substituent Effects)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3300-2500 | Strong, Very Broad | ν(O-H) | Carboxylic Acid (Dimer) |

| ~3100-3000 | Medium-Weak, Sharp | ν(C-H) | Aromatic & Vinylic |

| ~1680 | Strong, Sharp | ν(C=O) | Carboxylic Acid (Conjugated) |

| ~1630 | Medium, Sharp | ν(C=C) | Alkene |

| ~1580, 1500, 1450 | Medium-Weak | ν(C=C) | Aromatic Ring |

| ~1420 | Medium, Broad | δ(O-H) in-plane | Carboxylic Acid (Dimer) |

| ~1300 | Strong | ν(C-O) | Carboxylic Acid (Dimer) |

| ~980 | Medium, Broad | δ(O-H) out-of-plane | Carboxylic Acid (Dimer) |

| ~600-500 | Weak-Medium | ν(C-I) | Iodophenyl |

Abbreviations: ν - stretching; δ - bending; s - strong; m - medium; w - weak. Note: The values are based on data for cinnamic acid and known substituent effects. docbrown.info The exact peak positions can vary based on the sample phase (solid, solution) and measurement conditions.

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. eppendorf.com It relies on the change in polarizability of a molecule during a vibration. Non-polar bonds and symmetric vibrations, which are often weak in IR spectra, tend to produce strong signals in Raman spectra.

For this compound, Raman spectroscopy is particularly useful for analyzing the carbon backbone and the aromatic ring system.

Key Spectral Features and Band Assignments:

Aromatic and Alkene Vibrations: The most intense bands in the Raman spectrum of a cinnamic acid derivative are typically associated with the C=C stretching of the alkene (~1630-1660 cm⁻¹) and the aromatic ring (~1600 cm⁻¹). mdpi.com These vibrations involve significant changes in the polarizability of the π-electron system.

Carbonyl Group: The C=O stretching vibration (~1680 cm⁻¹) is also Raman active, though often less intense than the C=C stretching bands.

C-H Stretching: Aromatic and vinylic C-H stretching modes are observed in the 3000-3100 cm⁻¹ region.

C-I Vibration: The C-I stretching vibration (~500-600 cm⁻¹) is expected to be observable in the low-frequency region of the Raman spectrum.

Skeletal Vibrations: The fingerprint region contains numerous bands corresponding to skeletal deformations of the entire molecule, including C-C-C bending and ring deformation modes, providing a unique structural signature. mdpi.com